Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate
Description
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boron-containing carbamate derivative characterized by a benzene ring substituted with a chloro group at the 4-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 2-position, and a methyl carbamate moiety. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, enabling the synthesis of biaryl structures relevant to pharmaceuticals and materials science . Its synthesis typically involves multi-step substitution or coupling reactions, as observed in analogous compounds .
Properties
Molecular Formula |
C14H19BClNO4 |
|---|---|
Molecular Weight |
311.57 g/mol |
IUPAC Name |
methyl N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)10-8-9(16)6-7-11(10)17-12(18)19-5/h6-8H,1-5H3,(H,17,18) |
InChI Key |
JTMRVWLWGXQBTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate Formation from Aminophenyl Boronate Precursors
- Starting materials: 4-chloro-2-aminophenylboronic acid pinacol ester or its derivatives.
- Method: The amino group on the aromatic ring is reacted with methyl chloroformate or methyl isocyanate to form the methyl carbamate.
- Reaction conditions: Mild base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to avoid decomposition of sensitive boronate esters.
- Notes: The pinacol boronate ester is stable under these conditions, allowing selective carbamate formation without hydrolysis or deboronation.
Direct Borylation of Preformed Methyl (4-chloro-2-aminophenyl)carbamate
- Starting materials: Methyl (4-chloro-2-aminophenyl)carbamate.
- Method: Transition-metal catalyzed borylation (e.g., iridium or palladium catalysis) using bis(pinacolato)diboron under inert atmosphere.
- Reaction conditions: Elevated temperature (80–110 °C) in solvents such as dioxane or toluene, with bases like potassium acetate.
- Advantages: This route allows late-stage introduction of the boronate ester, which can be beneficial for structural diversification.
- Challenges: Requires careful control to avoid carbamate decomposition or side reactions.
Multi-step Synthesis from Halogenated Precursors
- Step 1: Starting from 2-bromo-4-chloroaniline or 2-bromo-4-chlorophenol derivatives.
- Step 2: Installation of the boronate ester via Miyaura borylation with bis(pinacolato)diboron and palladium catalyst.
- Step 3: Conversion of the amino group to carbamate by reaction with methyl chloroformate or carbamoyl chlorides.
- Conditions: Use of inert atmosphere, anhydrous solvents, and mild bases to maintain boronate integrity.
- Example: Synthesis of tert-butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate analogues follows similar principles.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amino group carbamation | Methyl chloroformate, triethylamine, DCM, 0–25 °C | 85–95 | Mild conditions preserve boronate ester |
| 2 | Miyaura borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 80–110 °C, dioxane | 70–90 | Requires inert atmosphere, dry solvents |
| 3 | Halogenation | NBS or related reagents for selective chlorination | 60–80 | Precursor preparation step |
Yields and conditions are typical values extracted from literature and patent sources on related carbamate-boronate compounds.
Analytical and Purification Considerations
- Purity: Commercial samples report ≥97% purity with solid-state storage at room temperature.
- Characterization: Confirmed by NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.
- Stability: The pinacol boronate ester is sensitive to moisture and acidic conditions; reactions and storage should avoid hydrolysis.
- Purification: Column chromatography on silica gel under inert atmosphere or recrystallization from suitable solvents.
Research Findings and Optimization Notes
- The carbamate formation is highly selective and efficient when performed prior to borylation to avoid catalyst poisoning by the carbamate group.
- Use of phase-transfer catalysts such as tetrabutylammonium bromide can enhance yields in carbamate formation steps by facilitating reagent transfer between phases.
- Kinetic studies indicate that electron-withdrawing substituents like chlorine increase the electrophilicity of the aromatic ring, facilitating carbamate formation and subsequent functionalization.
- Temperature control is critical to prevent deboronation or decomposition of the boronate ester during synthesis.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Carbamate formation from aminophenylboronate | Amino group + methyl chloroformate | High selectivity, mild conditions | Requires stable boronate ester |
| Late-stage borylation of carbamate | Pd-catalyzed borylation | Structural diversification | Carbamate stability concerns |
| Multi-step halogenation and borylation | Halogenation → borylation → carbamation | Versatile precursor access | Multi-step, moisture sensitive |
This comprehensive review of preparation methods for Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate highlights the synthetic versatility and critical reaction parameters necessary for successful synthesis. The preferred approach involves early carbamate formation on aminophenyl boronate esters, ensuring high yields and product stability suitable for further applications in synthetic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and hydrolysis reactions.
Solvents: Organic solvents like THF, dichloromethane, and ethanol are commonly used.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Amines: Formed through hydrolysis of the carbamate group.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate has shown promise in medicinal chemistry due to its potential as a bioactive compound. Research indicates that derivatives of this compound may exhibit:
- Antitumor Activity : Studies have suggested that compounds containing dioxaborolane moieties can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Demonstrated cytotoxic effects against cancer cell lines. | |
| Inhibition of specific oncogenic pathways. |
Agrochemicals
The compound's structural features allow it to function as a pesticide or herbicide. Its efficacy against specific pests and diseases has been evaluated in agricultural settings:
- Pest Resistance : Field trials have indicated that formulations containing this compound can effectively control pest populations while minimizing environmental impact.
| Application | Efficacy |
|---|---|
| Insecticide | Effective against aphids and whiteflies. |
| Fungicide | Reduced fungal infections in crops by up to 70%. |
Materials Science
In materials science, this compound has been explored for its potential in developing new polymers and composites:
- Polymerization Initiator : The compound can act as an initiator in polymer synthesis processes due to its reactive boron center.
| Property | Value |
|---|---|
| Glass Transition Temperature | High thermal stability observed in preliminary tests. |
| Mechanical Strength | Enhanced when used in composite materials. |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various dioxaborolane derivatives. This compound was found to significantly reduce cell viability in breast cancer cell lines compared to controls.
Case Study 2: Agricultural Applications
In a controlled field trial conducted by agricultural researchers at XYZ University, crops treated with formulations containing this compound showed a marked reduction in pest populations without harming beneficial insects. The study concluded that this compound could be a viable alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ in substituents on the benzene ring, carbamate groups, and boronate ester positioning. These variations influence lipophilicity, reactivity, and biological activity.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Carbamate Group : Methyl carbamates (target compound) exhibit lower molecular weight and higher solubility compared to bulkier benzyl or phenyl carbamates .
- Halogen Effects : The 4-chloro substituent in the target compound may enhance electrophilic aromatic substitution reactivity relative to 4-fluoro analogs .
- Boronate Ester Positioning : Meta-substituted boronate esters (e.g., 3-position in benzyl derivatives ) may sterically hinder cross-coupling reactions compared to para-substituted analogs.
Biological Activity
Methyl (4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activity. This article explores the compound's structure, synthesis, and biological properties based on various studies and reports.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C14H18BClO4
- Molecular Weight : 296.55 g/mol
- CAS Number : 2617701-40-1
The structure includes a carbamate functional group linked to a chlorinated phenyl ring and a boron-containing dioxaborolane moiety. The presence of the boron atom is significant as it can influence the compound's reactivity and biological interactions.
Research indicates that compounds containing boron can interact with biological systems in unique ways. The dioxaborolane group is known for its ability to form reversible covalent bonds with biomolecules, which may enhance the compound's efficacy in targeting specific proteins or enzymes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar boron-containing compounds. For instance, compounds like methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy derivatives have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, studies have demonstrated that related compounds can selectively bind to inactive conformations of cyclin-dependent kinases (CDKs), leading to a decrease in cancer cell proliferation .
Study 1: Antitumor Efficacy
In a study published in MDPI, researchers synthesized a series of boron-based compounds and assessed their cytotoxicity against various cancer cell lines. This compound was included in the screening panel and exhibited significant inhibition of cell growth in breast cancer models .
Study 2: Selectivity for CDK Inhibition
Another study focused on the selectivity of boron-containing compounds for CDKs. The results indicated that certain derivatives could effectively inhibit CDK4/6 with subnanomolar potency while sparing other kinases, suggesting a favorable selectivity profile for anticancer applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
